molecular formula C22H17ClN2O3S B11226451 6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226451
M. Wt: 424.9 g/mol
InChI Key: PWYHXUCDGADFTO-UHFFFAOYSA-N
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Description

6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound featuring a thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazine intermediate.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide back to the thiazine or even further to the corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazine, thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide may exhibit various activities such as antimicrobial, antifungal, and anti-inflammatory properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of 6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thiazine ring system can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the allyl and chlorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-allyl-N-(4-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a bromine atom instead of chlorine.

    6-allyl-N-(4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 6-allyl-N-(4-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom may enhance its antimicrobial properties compared to its analogs with different substituents.

This compound’s distinct structural features make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H17ClN2O3S/c1-2-13-25-20-12-7-15(22(26)24-17-10-8-16(23)9-11-17)14-19(20)18-5-3-4-6-21(18)29(25,27)28/h2-12,14H,1,13H2,(H,24,26)

InChI Key

PWYHXUCDGADFTO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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